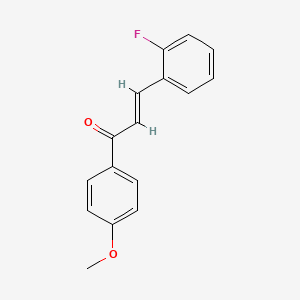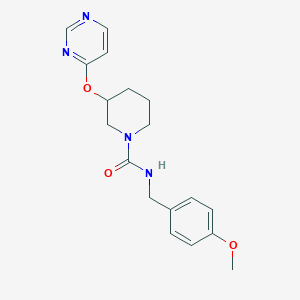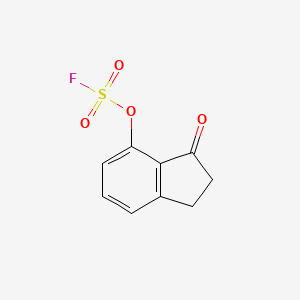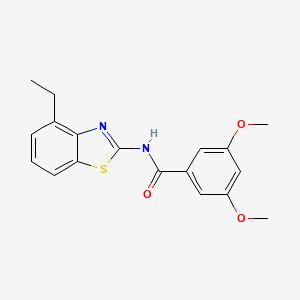![molecular formula C18H17NO3 B2816971 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 533867-66-2](/img/structure/B2816971.png)
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione” is a derivative of azepine . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position . The methoxypropyl group at the 6-position and the dibenzo[c,e] structure suggest that this compound may have unique properties compared to other azepines.
Molecular Structure Analysis
The molecular structure of this compound would be based on the azepine structure, with additional groups attached. The 3-methoxypropyl group would be attached at the 6-position of the azepine ring, and the dibenzo[c,e] structure would likely involve additional benzene rings attached to the azepine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific groups attached to the azepine ring. Azepines can undergo various reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the methoxypropyl group and the dibenzo[c,e] structure would likely influence its properties .科学的研究の応用
Synthesis Techniques
A novel synthesis method for 5H-dibenzo[c,e]azepine-5,7(6H)-diones, including derivatives similar to the specified compound, utilizes palladium-catalyzed double C-H bond activation from benzamides. This method offers a convenient route to produce these compounds in satisfactory to excellent yields, highlighting the efficiency and versatility of palladium catalysis in organic synthesis (Kondapalli et al., 2017).
Chemical Transformations and Derivatives
The transformation of 5H-dibenzo[c,e]azepines into phenanthridines through reactions involving cyclic N-diazonium ions demonstrates the compound's flexibility in undergoing structural modifications. This reaction pathway offers insights into the formation of novel heterocyclic compounds, which could be pivotal for developing new pharmacological agents or materials (Kreher & Bergmann, 1982).
Anticancer Activities
Research into novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units, inspired by structures like rucaparib and PJ34, has shown promising anticancer activities. This work underscores the potential of dibenzoazepine derivatives as scaffolds for designing anticancer agents, with some derivatives exhibiting better activities than Rucaparib against specific cancer cell lines (He et al., 2018).
Supramolecular Assemblies
Studies on closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines have highlighted the impact of subtle structural differences on their molecular and supramolecular structures. This research provides valuable insights into how modifications in the dibenzoazepine framework can influence the overall properties of these compounds, which is critical for designing materials with specific functions (Acosta et al., 2015).
作用機序
Target of Action
Similar compounds, such as dibenz[c,e]azepines, have been shown to interact with various biological targets, including voltage-dependent sodium channels in the brain .
Mode of Action
It’s known that dibenz[c,e]azepines, a class of compounds structurally similar to the compound , exert their effects through the blockade of voltage-dependent sodium channels in the brain . This interaction can lead to changes in neuronal excitability and neurotransmission .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds like oxcarbazepine are known to be rapidly reduced by cytosolic enzymes in the liver to their active metabolites .
Result of Action
Related compounds have been shown to have various biological effects, including anticonvulsive, analgesic, and psychostimulant activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(3-methoxypropyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-12-6-11-19-17(20)15-9-4-2-7-13(15)14-8-3-5-10-16(14)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYGDPVVDRFAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)


![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)
![2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2816900.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)

![N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2816906.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)
